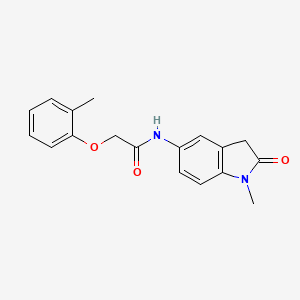![molecular formula C21H19N3O2S B6567573 3-methyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1021222-10-5](/img/structure/B6567573.png)
3-methyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.11979803 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Multi-step Synthesis: The compound is generally synthesized through a multi-step process starting with the formation of the quinazolinone core, followed by the introduction of the oxazole ring via a cyclization reaction. The final step involves attaching the thiomethyl group through a thioetherification reaction.
Reagents: Common reagents include methylating agents, thioethers, cyclization catalysts, and solvents such as dichloromethane and ethanol.
Industrial Production Methods:
Industrial synthesis may employ continuous flow reactors to optimize yield and reduce reaction times. Catalysts such as palladium on carbon (Pd/C) and base conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically converting thiomethyl to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the quinazolinone moiety, altering its chemical properties.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring of the oxazole moiety.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA) are frequently used.
Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Major Products Formed:
Products of oxidation include sulfoxides and sulfones.
Reduction can yield different hydroxyl or amine derivatives.
Substitution reactions typically result in halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound serves as a ligand in catalytic cycles for organic transformations.
Chemical Synthesis: Its unique structure is utilized as a building block for more complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzyme classes due to its quinazolinone core.
Antimicrobial Activity: Exhibits potential antimicrobial properties, making it a candidate for drug development.
Medicine:
Drug Design: Structurally similar compounds are explored for anti-inflammatory and anticancer activities.
Industry:
Material Science: Used in the synthesis of specialty polymers and materials with unique electronic properties.
Mechanism of Action
Molecular Targets: The compound interacts with specific enzyme active sites, inhibiting their function. It also binds to cellular receptors, modulating biological pathways.
Pathways Involved: Includes inhibition of metabolic pathways related to cell proliferation and survival, affecting cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
2-methyl-3-(4-phenyl-1,3-thiazol-2-yl)quinazolin-4(3H)-one
3-methyl-2-(2-methylphenyl)-quinazolin-4-one
4-methyl-2-(2-phenyl-1,3-oxazol-4-yl)quinazolin-4-one
5-methyl-3-(2-phenylquinazolin-4-yl)oxazole
All this chemistry can sound like magic, but it’s fascinating how these compounds can unlock so many doors in research and industry. Dive into any of these points, and you'll find a wealth of knowledge and potential. What piques your interest most about this compound?
Properties
IUPAC Name |
3-methyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-8-4-5-9-15(13)19-22-18(14(2)26-19)12-27-21-23-17-11-7-6-10-16(17)20(25)24(21)3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRUAHQVXVUGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B6567496.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B6567498.png)
![2,2-dimethyl-N-(4-{[(2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide](/img/structure/B6567501.png)
![N-(4-{[(2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6567504.png)
![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6567506.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6567526.png)
![methyl 3-{4-amino-5-[(2-methylphenyl)carbamoyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl}-4-methylbenzoate](/img/structure/B6567529.png)
![6-({4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6567535.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B6567549.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B6567554.png)

![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6567564.png)
![3-(3-methoxypropyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6567572.png)
![N-(2,4-dimethoxyphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6567578.png)
